molecular formula C21H27N3O2S B2917562 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide CAS No. 897461-57-3

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide

Cat. No.: B2917562
CAS No.: 897461-57-3
M. Wt: 385.53
InChI Key: QWWTXGAGKWVCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a bicyclic core structure fused with thiazole and imidazole rings. The 4-ethoxyphenyl substituent at position 6 of the imidazo[2,1-b]thiazole scaffold differentiates it from analogs, while the N,N-dipropylacetamide group at position 3 contributes to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-4-11-23(12-5-2)20(25)13-17-15-27-21-22-19(14-24(17)21)16-7-9-18(10-8-16)26-6-3/h7-10,14-15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWTXGAGKWVCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide typically involves a multi-step process. One common method includes the cyclization of a precursor compound with an appropriate thiazole derivative. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base can yield the desired imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name (ID) Substituent at Position 6 Acetamide Side Chain Molecular Formula (MW) Key Structural Differences
Target Compound 4-Ethoxyphenyl N,N-dipropylacetamide C₂₂H₂₈N₄O₂S (436.55 g/mol) Ethoxy group; branched alkyl chains
5h () 4-Methoxyphenyl N-(6-chloropyridin-3-yl)acetamide C₂₀H₁₉ClN₄O₂S (422.91 g/mol) Methoxy vs. ethoxy; pyridine moiety
5l () 4-Chlorophenyl N-(6-(4-methoxybenzyl)piperazinyl) C₃₀H₂₉ClN₆O₂S (573.18 g/mol) Chloro substituent; complex piperazine chain
3d () 4-Bromophenyl N-benzoylhydrazinecarbothioamide C₂₀H₁₇BrN₆OS₂ (525.42 g/mol) Bromo substituent; thioamide linkage
5k () Phenyl N-(6-(4-methoxybenzyl)piperazinyl) C₃₀H₃₀N₆O₂S (539.22 g/mol) No halogen; methoxybenzyl-piperazine

Key Observations :

  • Side Chain Modifications : The N,N-dipropylacetamide group enhances steric bulk compared to pyridine (5h) or piperazine (5l) derivatives, which may reduce solubility but improve metabolic stability .

Activity Insights :

  • Cytotoxicity : The chloro-substituted 5l exhibits potent activity against breast cancer cells, attributed to its piperazine side chain enhancing VEGFR2 inhibition . The target compound’s ethoxy group may modulate similar pathways but requires experimental validation.
  • Enzyme Inhibition : The thioamide group in 3d is critical for aldose reductase binding, while the target compound’s dipropylacetamide may favor different targets (e.g., kinases) .

Biological Activity

The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms and effects in various biological contexts.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 302.39 g/mol

Biological Activities

Imidazo[2,1-b][1,3]thiazole derivatives have been associated with a broad spectrum of biological activities. The specific compound under discussion exhibits several notable effects:

Antitumor Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. The compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell lines. This suggests its potential use in managing inflammatory conditions .

Immunomodulatory Effects

Imidazo[2,1-b][1,3]thiazole derivatives are known for their immunomodulatory effects. The specific compound has been observed to enhance immune responses in certain experimental models, indicating its potential role in immunotherapy .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antibacterial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies provide insights into the efficacy of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide:

Study ReferenceObjectiveFindings
Andreani et al. (2005)Evaluate antitumor effectsSignificant reduction in tumor cell viability observed.
Juspin et al. (2010)Assess antimicrobial activityEffective against multiple bacterial strains with low MIC values.
Barradas et al. (2008)Investigate anti-inflammatory propertiesReduced levels of inflammatory markers in treated models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.